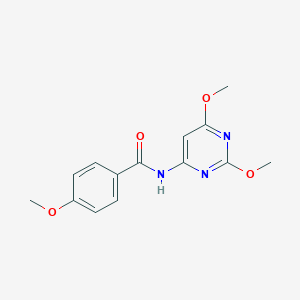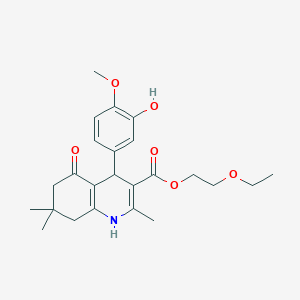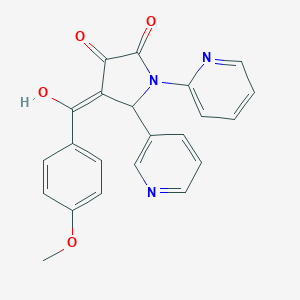
N-(2,6-dimethoxypyrimidin-4-yl)-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(2,6-dimethoxypyrimidin-4-yl)-4-methoxybenzamide” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . They have a variety of applications in medical and material sciences .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The ring would have methoxy groups (-OCH3) attached to it at the 2 and 6 positions. There would also be an amide group (-CONH2) attached to the 4 position of the ring .Chemical Reactions Analysis
As a pyrimidine derivative, this compound could potentially undergo a variety of chemical reactions. These might include substitutions at the methoxy groups or the amide group, or reactions involving the pyrimidine ring itself .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. Generally, amides have high boiling points due to their ability to form hydrogen bonds, and methoxy groups can increase the polarity of a molecule .Mecanismo De Acción
Target of Action
The primary target of N-(2,6-dimethoxypyrimidin-4-yl)-4-methoxybenzamide is Mycobacterium tuberculosis . This compound has been synthesized and evaluated for its activity against this bacterium .
Mode of Action
This compound interacts with its target by inhibiting the enoyl reductase InhA . This enzyme is crucial for the synthesis of mycolic acids, which are essential components of the cell wall of Mycobacterium tuberculosis . By inhibiting this enzyme, the compound disrupts the integrity of the bacterial cell wall, leading to the death of the bacterium .
Biochemical Pathways
The compound affects the fatty acid synthesis pathway in Mycobacterium tuberculosis . By inhibiting the enoyl reductase InhA, it prevents the synthesis of mycolic acids, which are long-chain fatty acids. These acids are key components of the cell wall of Mycobacterium tuberculosis and are crucial for the survival and virulence of the bacterium .
Result of Action
The result of the compound’s action is the inhibition of the growth of Mycobacterium tuberculosis . By disrupting the synthesis of mycolic acids, the compound weakens the bacterial cell wall, leading to the death of the bacterium .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(2,6-dimethoxypyrimidin-4-yl)-4-methoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c1-19-10-6-4-9(5-7-10)13(18)15-11-8-12(20-2)17-14(16-11)21-3/h4-8H,1-3H3,(H,15,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIYQHQJJYPAQMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC(=NC(=N2)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-(6-Bromo-1,3-benzodioxol-5-yl)-9-(4-chlorophenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B389341.png)
![6-(6-Bromo-1,3-benzodioxol-5-yl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B389343.png)
![2-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B389344.png)
![ethyl (2Z)-2-(3,5-dichloro-2-hydroxybenzylidene)-5-(3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B389345.png)

![11-(2-chlorophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B389348.png)
![1-Benzyl-4-[(4-chloro-3-methylphenyl)sulfonyl]piperazine](/img/structure/B389351.png)
![N-[2-(2-furyl)-1-(3-toluidinocarbonyl)vinyl]-3-thiophenecarboxamide](/img/structure/B389353.png)
![6-(4-Methylsulfanylphenyl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B389354.png)
![1-Methyl-4-[(2,3,4-trichlorophenyl)sulfonyl]piperazine](/img/structure/B389355.png)


![(5E)-3-(furan-2-ylmethyl)-5-[(2-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B389361.png)

